Hippuraldehyde
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Overview
Description
Benzamide, N-(2-oxoethyl)- (9CI) is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is also known by other names such as hippuraldehyde and N-(2-Oxoethyl)benzamide . This compound belongs to the amide category and is characterized by the presence of a benzamide group attached to a 2-oxoethyl substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-oxoethyl)- (9CI) typically involves the reaction of benzamide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
Benzamide+Glyoxylic Acid→Benzamide, N-(2-oxoethyl)- (9CI)
Industrial Production Methods
Industrial production of Benzamide, N-(2-oxoethyl)- (9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-oxoethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(2-oxoethyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-oxoethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, differing by the absence of the 2-oxoethyl group.
N-(2-Hydroxyethyl)benzamide: Similar structure but with a hydroxyl group instead of an oxo group.
N-(2-Aminoethyl)benzamide: Contains an amino group instead of an oxo group.
Uniqueness
Benzamide, N-(2-oxoethyl)- (9CI) is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
6542-76-3 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-(2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H9NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12) |
InChI Key |
XEIWWWPDOUQNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC=O |
Origin of Product |
United States |
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